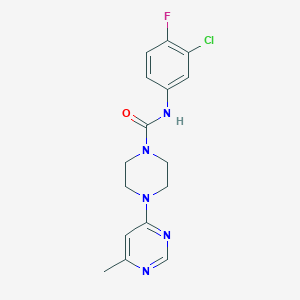

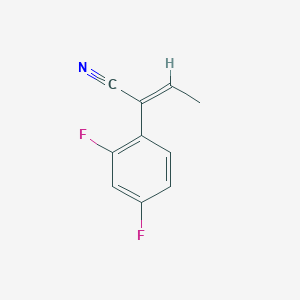

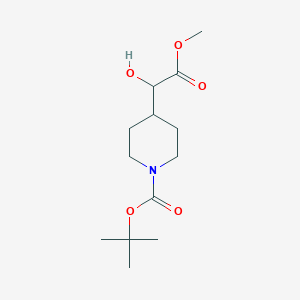

![molecular formula C12H19NO3 B2434473 tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate CAS No. 2201551-76-8](/img/structure/B2434473.png)

tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate” is a chemical compound with the CAS Number: 2201551-76-8 . It has a molecular weight of 225.29 . The compound is white to yellow in solid form . The IUPAC name for this compound is tert-butyl (3-acetylbicyclo [1.1.1]pentan-1-yl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO3/c1-8(14)11-5-12(6-11,7-11)13-9(15)16-10(2,3)4/h5-7H2,1-4H3,(H,13,15) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a white to yellow solid . More detailed physical and chemical properties such as density, boiling point, and melting point were not found in the search results.Scientific Research Applications

Bioisosteres in Drug Development

Bicyclo[1.1.1]pentanes (BCPs), such as the compound , are important bioisosteres of 1,4-disubstituted arenes . They can impart physicochemical benefits on drug candidates . This makes them valuable in the development of new pharmaceuticals.

Synthesis of Biologically-Relevant Targets

The synthesis of BCPs bearing carbon and halogen substituents under mild reaction conditions has been described . This chemistry displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .

Conversion to Other Derivatives

The BCP halide products can be converted to the parent phenyl/tert-butyl surrogates through triethylborane-promoted dehalogenation, or to other derivatives including carbonyls, alcohols, and heterocycles . This versatility makes them useful in a variety of chemical syntheses.

Access to New Chemical Space

Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds . The use of photochemistry to access new building blocks via [2 + 2] cycloaddition opens the gate to sp3-rich new chemical space .

Modulation of Physicochemical Properties

In the quest to improve the physicochemical properties of lead compounds, medicinal chemists tend to prefer sp3-rich and strained bicyclic scaffolds as bio-isosteres . Their intrinsic properties play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .

Vector Angle Opportunities

The bicyclo[1.1.1]pentane motif remains to date the most renowned example of bicycles used . These structures offer new vector angle opportunities, which can be beneficial in the design of new molecules .

properties

IUPAC Name |

tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-8(14)11-5-12(6-11,7-11)13-9(15)16-10(2,3)4/h5-7H2,1-4H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFNZDNTKFCWMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12CC(C1)(C2)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

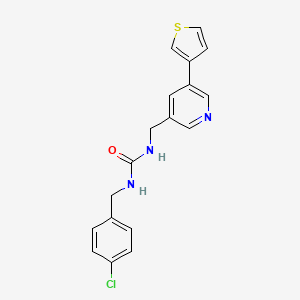

![3-[3-(2,4-dimethoxyphenyl)-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol](/img/structure/B2434392.png)

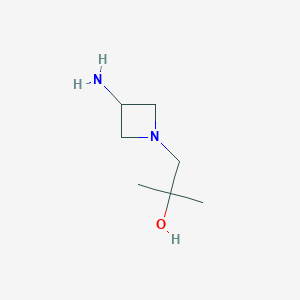

![[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B2434394.png)

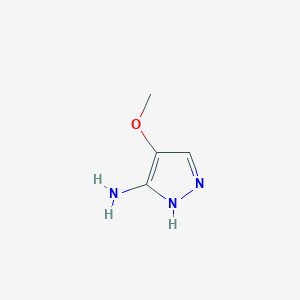

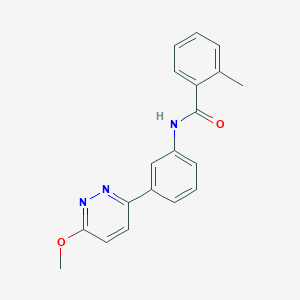

![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2434401.png)

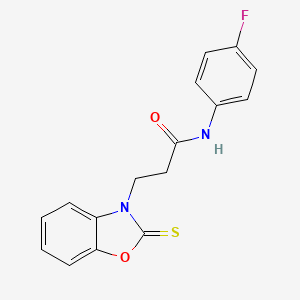

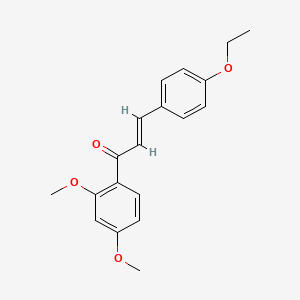

![(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2434405.png)